3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-18-6-4-5-13-27(18)21-11-10-20(23-24-21)25-14-16-26(17-15-25)22(28)12-9-19-7-2-3-8-19/h10-11,18-19H,2-9,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXQCZKAZYMHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several piperazine- and propanone-containing derivatives.
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Core Backbone Variations: The target compound and 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one both feature a cyclopentyl-propanone core. However, the latter replaces the pyridazine-2-methylpiperidine group with a p-tolyloxy-acetyl-piperazine, likely reducing steric hindrance and altering solubility.
Substituent Complexity: The morpholino-thienopyrimidine-quinoline derivative incorporates a fused heterocyclic system (thieno[3,2-d]pyrimidine) and a quinoline group, which may enhance binding to kinases or nucleic acids compared to the target compound’s simpler pyridazine ring.
Electron-Withdrawing/Donating Groups :
- RTB70 includes a 3-chloro-5-(trifluoromethyl)pyridine substituent, introducing strong electron-withdrawing effects that could increase metabolic stability but reduce solubility. In contrast, the target compound’s 2-methylpiperidinyl group provides electron-donating properties and conformational flexibility.
Spirocyclic and Fluorinated Systems: The spirocyclic triazolopyridazine derivative uses a 1,4-dioxa-8-azaspiro[4.5]decane group, which may improve blood-brain barrier penetration compared to the target compound’s cyclopentyl group.
Hypothetical Pharmacological and Physicochemical Profiles
- Lipophilicity: The cyclopentyl group in the target compound likely increases lipophilicity (LogP ~3–4), comparable to the p-tolyloxy-acetyl analog . In contrast, the morpholino-thienopyrimidine derivative may exhibit higher LogP due to its fused aromatic systems.
- Solubility : The pyridazine and piperazine groups in the target compound could enhance aqueous solubility relative to RTB70 , which contains a thiophenethio group prone to aggregation.
- Target Selectivity: The 2-methylpiperidinyl-pyridazine moiety may favor interactions with serotonin or dopamine receptors, whereas the spirocyclic triazolopyridazine analog could target adenosine receptors due to its fluorophenyl group.
Q & A
Synthesis and Optimization
Basic Q1: What are the standard synthetic routes for 3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how are intermediates characterized? Methodological Answer:
- Multi-step synthesis : Typically involves coupling of pyridazine-piperazine intermediates with cyclopentyl-propanone derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Key intermediates : Piperazine and pyridazine moieties are synthesized separately, followed by amide bond formation. For example, 6-(2-methylpiperidin-1-yl)pyridazin-3-yl derivatives are prepared via nucleophilic substitution .
- Characterization : Intermediates are verified using -NMR (for proton environments) and ESI-MS (for molecular weight confirmation) .
Advanced Q1: How can reaction yields be optimized for the final coupling step?
- Catalyst screening : Use coupling agents like TBTU or HOBt with DMF as solvent to enhance amide bond formation efficiency .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >80% purity .
Structural Characterization
Basic Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR spectroscopy : - and -NMR identify cyclopentyl, piperazine, and pyridazine proton/carbon environments .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) .
- FT-IR : Validates carbonyl (C=O, ~1650 cm) and aromatic C-H stretches .
Advanced Q2: How are structural ambiguities resolved (e.g., piperidine ring conformation)?
- X-ray crystallography : Resolves 3D conformation of the 2-methylpiperidin-1-yl group .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental NMR data .
Biological Activity
Basic Q3: What biological targets are hypothesized for this compound? Methodological Answer:
- Receptor profiling : Pyridazine-piperazine analogs target GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurotransmitter binding sites .
- Enzyme inhibition : The pyridazine moiety may inhibit kinases (e.g., MAPK) based on structural similarity to known inhibitors .
Advanced Q3: How can structure-activity relationship (SAR) studies guide derivatization?
- Functional group modulation : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute pyridazine with triazolo-pyrimidine to improve metabolic stability .
Analytical and Purity Assessment
Basic Q4: What methods ensure purity during synthesis? Methodological Answer:
- TLC monitoring : Use silica plates with UV visualization (R ~0.5 in ethyl acetate) .
- HPLC : C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
Advanced Q4: How are trace impurities quantified?
- LC-MS/MS : Identifies impurities (e.g., des-methyl derivatives) at ppm levels .
- NMR relaxation studies : / measurements detect residual solvents (e.g., DMSO) .
Data Contradictions and Reproducibility
Basic Q5: How are discrepancies in reported synthetic yields addressed? Methodological Answer:
- Reaction replication : Standardize solvent (DMF vs. DCM) and catalyst (TBTU vs. EDCI) choices across labs .
- Batch analysis : Compare yields from ≥3 independent syntheses to identify outlier conditions .
Advanced Q5: Why do computational predictions sometimes conflict with experimental bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
